
Atracurium Impurity 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atracurium Impurity 6 is a byproduct or degradation product associated with Atracurium Besylate, a non-depolarizing neuromuscular-blocking drug. Atracurium Besylate is used to induce skeletal muscle relaxation during surgery after general anesthesia has been administered. Impurities like this compound are important to identify and study to ensure the safety and efficacy of the pharmaceutical product.
Preparation Methods
The preparation of Atracurium Impurity 6 involves synthetic routes that typically include the use of isoquinoline derivatives and various reaction conditions. One method involves the separation and purification of cisatracurium besilate reaction solutions using silica gel column chromatography . The reaction conditions often include the use of solvents like toluene and reagents such as ethyl propenoate and methyl alcohol . Industrial production methods focus on maintaining high purity and low impurity levels to ensure the quality of the final pharmaceutical product.
Chemical Reactions Analysis
Atracurium Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholinesterase inhibitors like neostigmine, edrophonium, and pyridostigmine . The major products formed from these reactions are typically other isoquinoline derivatives and related compounds. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the desired chemical transformations.
Scientific Research Applications
Impurity Profiling in Pharmaceutical Research
Atracurium besylate is known for its complex stereochemistry, featuring multiple isomers that can affect its pharmacological properties. Atracurium Impurity 6 plays a critical role in impurity profiling, which is essential for ensuring the safety and efficacy of injectable formulations.
- Stereoisomer Analysis : Atracurium besylate consists of various stereoisomers, with the cis-cis isomer being the most active. Impurity profiling helps quantify the proportions of these isomers, which is vital for maintaining consistent therapeutic effects and minimizing adverse reactions. Studies indicate that typical formulations contain approximately 55-60% cis-cis isomer, 34.5-38.5% cis-trans isomer, and 5-6.5% trans-trans isomer .
- Degradation Studies : The stability of atracurium besylate is influenced by environmental factors such as temperature and pH. Impurity profiling assists in identifying degradation products, such as laudanosine, which can form during storage or improper handling. This information is crucial for developing storage guidelines and extending shelf life .
Quality Control in Drug Manufacturing
Quality control processes in pharmaceutical manufacturing often utilize this compound to ensure that products meet stringent regulatory standards.
- Analytical Techniques : High-performance liquid chromatography (HPLC) is commonly employed to analyze atracurium formulations for impurities. The presence of this compound can indicate potential quality issues during the production process .
- Purity Standards : Regulatory bodies require that injectable drugs maintain high purity levels. The identification and quantification of impurities like this compound help manufacturers comply with these standards, ensuring patient safety .
Therapeutic Research
While primarily recognized for its role in quality control and impurity profiling, this compound may have implications for therapeutic research.
- Potential Pharmacological Effects : As a component of atracurium besylate formulations, understanding the effects of impurities like this compound could lead to insights into their pharmacodynamics and pharmacokinetics. Further research may reveal whether these impurities have any significant biological activity or influence on the overall therapeutic profile .
Mechanism of Action
The mechanism of action of Atracurium Impurity 6 is related to its parent compound, Atracurium Besylate. Atracurium Besylate works by antagonizing the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The molecular targets and pathways involved include the cholinergic receptors and the motor end-plate, which are critical for neuromuscular transmission.
Comparison with Similar Compounds
Atracurium Impurity 6 can be compared with other similar compounds, such as other impurities of Atracurium Besylate. Some of these similar compounds include:
- Atracurium Besylate - Impurity A
- Atracurium Besylate - Impurity B
- Atracurium Besylate - Impurity C
- Atracurium Besylate - Impurity D
- Atracurium Besylate - Impurity E
Each of these impurities has unique chemical structures and properties, but they all share a common origin from the degradation or synthesis of Atracurium Besylate. This compound is unique in its specific chemical structure and the particular reactions it undergoes, which distinguishes it from other impurities.
Biological Activity
Atracurium impurity 6, a degradation product of the neuromuscular blocker atracurium, has garnered attention due to its potential biological activities and implications in pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is chemically characterized as C35H47NO10S, with a molecular weight that influences its pharmacokinetic properties. Understanding its structure is crucial for assessing its biological activity and interactions within biological systems.
Biological Activity
The biological activity of this compound can be analyzed through various aspects:
1. Neuromuscular Blocking Effects:
Atracurium itself is a non-depolarizing neuromuscular blocker used in anesthesia. Its impurities, including impurity 6, may exhibit varying degrees of neuromuscular blocking activity. Research indicates that the primary active form of atracurium is the cis-cis isomer, while other impurities may have reduced or negligible effects on neuromuscular transmission .
2. Metabolism and Toxicity:
Atracurium undergoes rapid metabolism through the process known as Hoffmann elimination, producing laudanosine, which has been implicated in neurotoxicity at high concentrations. The presence of impurities like impurity 6 may influence the overall toxicity profile of atracurium formulations .
3. Case Studies:
A notable case study involved the analysis of atracurium and its impurities in a forensic context. In this study, high levels of laudanosine were detected alongside atracurium, raising concerns about the safety and toxicity of contaminated formulations .
Research Findings
Recent studies have focused on the profiling of atracurium impurities using advanced analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry). These studies have highlighted the following findings:
- Impurity Composition: Atracurium formulations typically contain several impurities, with impurity 6 being one among them. The relative concentration of each impurity can significantly affect the pharmacological outcomes .
- Degradation Pathways: The degradation pathways of atracurium lead to various byproducts, including laudanosine and other monoquaternary compounds. Understanding these pathways is essential for evaluating the safety and efficacy of atracurium-based therapies .
Data Tables
The following table summarizes key findings related to the biological activity and toxicity profiles of this compound:
Parameter | Atracurium | This compound | Laudanosine |
---|---|---|---|
Chemical Structure | C35H47N2O5S | C35H47NO10S | C19H22N2O3 |
Neuromuscular Blocking | Yes | Potentially lower | No |
Toxicity Profile | Moderate | Unknown | High |
Metabolic Byproduct | Yes | Yes | Yes |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Atracurium Impurity 6 in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the primary method, using a reversed-phase C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0). Quantification follows pharmacopeial formulas, such as:
where C is the standard concentration, W is the sample weight, and ri/rS are peak responses of the impurity and reference standard, respectively. System suitability must meet resolution ≥2.0 between critical peaks .
Q. What are the pharmacopeial acceptance criteria for this compound?
According to USP monographs, individual impurities should not exceed 1.5%, and total impurities must be ≤3.5%. Specific thresholds for degradation products (e.g., laudanosine) are capped at 0.5% .
Q. How should researchers validate stability-indicating methods for this compound?
Validation parameters include:
- Specificity : Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to confirm separation from degradation products.
- Linearity : Calibration curves over 50–150% of the target concentration (R2≥0.99).
- Accuracy : Spike recovery rates of 98–102% .
Advanced Research Questions
Q. How can structural elucidation of unknown impurities in Atracurium Besylate be systematically performed?
Combine high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to determine molecular formulas and functional groups. For trace impurities (<0.1%), use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and infer structures. Cross-reference with synthetic intermediates or degradation pathways .
Q. What strategies resolve discrepancies in impurity quantification across different chromatographic conditions?
- System Suitability : Ensure column temperature (±2°C) and flow rate (±5%) are tightly controlled.
- Relative Response Factors (RRFs) : Apply correction factors (e.g., RRF = 1.9 for laudanosine) to adjust peak areas when using UV detection .
- Cross-Validation : Compare results with orthogonal methods like capillary electrophoresis (CE) or differential scanning calorimetry (DSC) .
Q. How do pharmacopeial updates impact impurity profiling methods?
For example, USP32 revised the impurity calculation formula to:
where M is the test solution concentration. Researchers must revalidate methods when adopting updated monographs and document changes in sensitivity or precision .
Q. What experimental design principles apply to forced degradation studies for impurity identification?
- Stress Conditions :
- Acid/Base: 1M HCl/NaOH at 60°C for 24 hours.
- Oxidation: 3% H2O2 at 25°C for 6 hours.
- Photolysis: Exposure to 1.2 million lux-hours of visible light.
Q. Methodological Considerations for Data Integrity
Properties
CAS No. |
1100676-16-1 |
---|---|
Molecular Formula |
C35H47NO10S |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
benzenesulfonate;5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7.C6H6O3S/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3;7-10(8,9)6-4-2-1-3-5-6/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,30-;/m1./s1 |
InChI Key |
GLQFHZRZRIPBIQ-XKEQREPXSA-M |
Isomeric SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
cis-Quaternary Alcohol; Atracurium Impurity D2; (R)-Laudanosine N-3-((5-Hydroxypentyl)oxy)-3-oxopropyl Benzenesulfonate; (1R,2R)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-hydroxypentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benze |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.